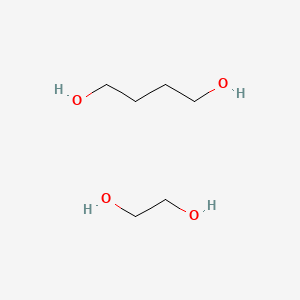
CADMIUM SELENIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CADMIUM SELENIDE is a binary compound consisting of cadmium and selenium. It is a member of the II-VI semiconductor family and is known for its unique optical and electronic properties. The compound has a molecular formula of CdSe and is often used in the form of nanoparticles or thin films. This compound is particularly noted for its applications in optoelectronics, including solar cells, light-emitting diodes (LEDs), and photodetectors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CADMIUM SELENIDE can be synthesized through various methods, including colloidal synthesis, hydrothermal synthesis, and electrodeposition. One common method involves the reaction of cadmium salts (such as cadmium acetate or cadmium chloride) with selenium precursors (such as sodium selenite or selenium powder) in the presence of reducing agents like sodium borohydride. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 100°C) to facilitate the formation of cadmium monoselenide nanoparticles .
Industrial Production Methods: In industrial settings, cadmium monoselenide is often produced through high-temperature solid-state reactions. This involves heating a mixture of cadmium and selenium powders in a controlled atmosphere to form the desired compound. The process requires precise temperature control and an inert atmosphere to prevent oxidation and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: CADMIUM SELENIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form cadmium oxide and selenium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents like hydrogen gas at high temperatures.
Substitution: this compound can undergo substitution reactions with halogens, forming cadmium halides and selenium halides.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and selenium dioxide (SeO2)
Reduction: Elemental cadmium (Cd) and selenium (Se)
Substitution: Cadmium halides (CdX2) and selenium halides (SeX2), where X represents a halogen.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which cadmium monoselenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, allowing it to absorb and emit photons. This interaction is facilitated by its bandgap, which can be tuned by altering the size of the nanoparticles. In biological systems, cadmium monoselenide nanoparticles can interact with cellular components, leading to various biochemical effects. These interactions often involve oxidative stress and the generation of reactive oxygen species, which can affect cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Cadmium Sulfide (CdS): Known for its use in photodetectors and solar cells, cadmium sulfide has a wider bandgap compared to cadmium monoselenide, making it suitable for different optoelectronic applications.
Cadmium Telluride (CdTe): Widely used in thin-film solar cells, cadmium telluride has a narrower bandgap than cadmium monoselenide, which allows for efficient light absorption in the visible spectrum.
Zinc Selenide (ZnSe): Used in infrared optics and laser diodes, zinc selenide has similar optical properties to cadmium monoselenide but is less toxic and more stable.
Uniqueness of Cadmium Monoselenide: CADMIUM SELENIDE stands out due to its tunable optical properties, which can be precisely controlled by adjusting the size of the nanoparticles. This makes it highly versatile for various applications, from quantum dot solar cells to medical imaging .
Propriétés
Formule moléculaire |
CdSe |
|---|---|
Poids moléculaire |
191.38 g/mol |
Nom IUPAC |
cadmium(2+);selenium(2-) |
InChI |
InChI=1S/Cd.Se/q+2;-2 |
Clé InChI |
UHYPYGJEEGLRJD-UHFFFAOYSA-N |
SMILES canonique |
[Se-2].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


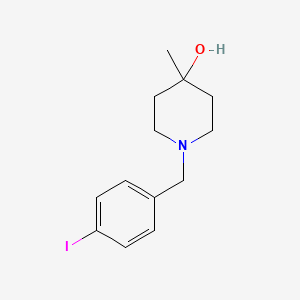
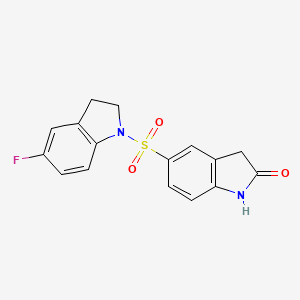
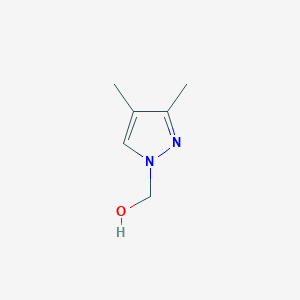
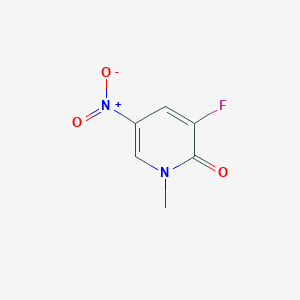
![Methyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbodithioate](/img/structure/B8431891.png)
![4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8431895.png)

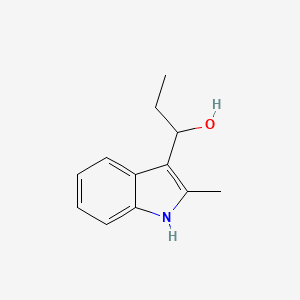
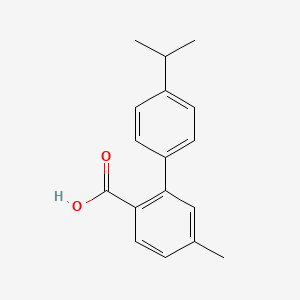
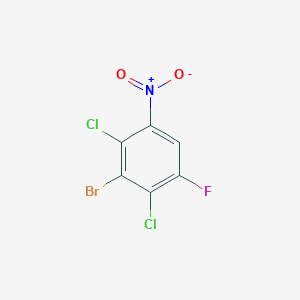
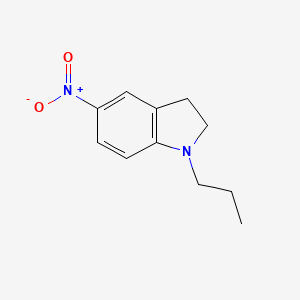
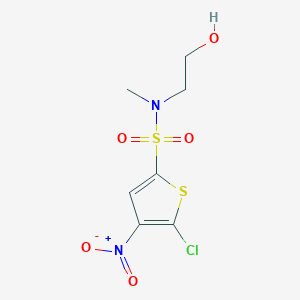
![7-[4-(4-Fluorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8431957.png)
